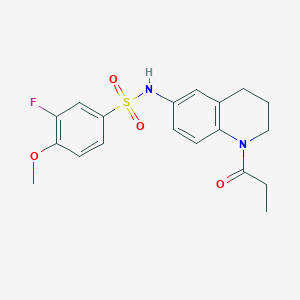

3-fluoro-4-methoxy-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

Descripción

Propiedades

IUPAC Name |

3-fluoro-4-methoxy-N-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21FN2O4S/c1-3-19(23)22-10-4-5-13-11-14(6-8-17(13)22)21-27(24,25)15-7-9-18(26-2)16(20)12-15/h6-9,11-12,21H,3-5,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVZQOXTXOTUGTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21FN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Target of Action

It’s worth noting that similar compounds have been used in suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction.

Mode of Action

In the context of suzuki–miyaura coupling, the reaction involves the oxidative addition of formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new pd–c bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium.

Biochemical Pathways

Organoboron compounds, which are related to this compound, can be converted into a broad range of functional groups. These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations.

Actividad Biológica

The compound 3-fluoro-4-methoxy-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a sulfonamide group, a tetrahydroquinoline moiety, and fluorinated aromatic components. Its molecular formula is C19H22FN3O3S, and it has a molecular weight of approximately 393.46 g/mol. The presence of the fluorine atom is noteworthy as it can enhance the compound's pharmacological properties.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of related compounds in the tetrahydroquinoline class. For instance, derivatives of tetrahydroquinoline have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. The mechanism often involves the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways .

Antimicrobial Activity

The sulfonamide group in this compound suggests potential antimicrobial activity. Sulfonamides are known for their ability to inhibit bacterial growth by targeting folate synthesis pathways. Research indicates that modifications in the structure can lead to enhanced antibacterial efficacy against both Gram-positive and Gram-negative bacteria .

Neuroprotective Effects

Preliminary studies on similar compounds have indicated neuroprotective effects, particularly in models of neurodegenerative diseases. These effects are often attributed to the ability of the compounds to modulate neurotransmitter systems and reduce oxidative stress .

Analgesic Properties

There is emerging evidence that compounds with similar structural features exhibit analgesic properties. This is particularly relevant for conditions involving chronic pain, where modulation of pain pathways can provide therapeutic benefits .

Table 1: Biological Activities of Related Compounds

| Compound Name | Biological Activity | Reference |

|---|---|---|

| Compound A | Anticancer | |

| Compound B | Antimicrobial | |

| Compound C | Neuroprotective | |

| Compound D | Analgesic |

Table 2: Structure-Activity Relationship (SAR)

| Modification | Effect on Activity |

|---|---|

| Addition of Fluorine | Increased potency in cancer cells |

| Sulfonamide Group | Enhanced antibacterial activity |

| Tetrahydroquinoline | Neuroprotective effects |

Case Study 1: Anticancer Efficacy

In a recent study, a series of tetrahydroquinoline derivatives were synthesized and tested for their anticancer activity against various cancer cell lines. The results indicated that specific modifications led to increased cytotoxicity, with IC50 values significantly lower than those of standard chemotherapeutics .

Case Study 2: Antimicrobial Testing

A study evaluating the antimicrobial efficacy of sulfonamide derivatives demonstrated that certain modifications resulted in enhanced activity against resistant strains of bacteria. The findings suggest that structural optimization could lead to new therapeutic agents for treating bacterial infections .

Comparación Con Compuestos Similares

Key Observations:

- Fluorine vs. Fluorine’s electronegativity may enhance hydrogen bonding or dipole interactions .

- Propionyl vs. Sulfonyl : The 1-propionyl group in the target compound offers a ketone functionality absent in the sulfonyl-substituted analog , which may alter metabolic pathways (e.g., susceptibility to esterases vs. sulfatases).

- Linker Effects : The ethyl linker in introduces conformational flexibility, possibly improving interactions with deeper binding pockets but increasing entropic penalties.

THQ Core Modifications

Key Observations:

Q & A

Q. How can researchers differentiate between apoptosis and necrosis in cytotoxicity assays?

- Assay Design :

- Flow Cytometry : Use Annexin V-FITC/PI dual staining.

- Caspase-3/7 Activity : Measure via fluorogenic substrates (e.g., Ac-DEVD-AMC).

- Morphological Analysis : Employ live-cell imaging (Hoechst 33342/PI) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.